molecular formula C18H13F3N2OS B2537461 6-phenyl-2-((3-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one CAS No. 922800-86-0

6-phenyl-2-((3-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one

Cat. No. B2537461
CAS RN: 922800-86-0
M. Wt: 362.37
InChI Key: QYBHMTIVJHKXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-phenyl-2-((3-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound and similar triazole-pyrimidine-based compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a phenyl group, a benzyl group, and a trifluoromethyl group .

Scientific Research Applications

Nonlinear Optical Applications

A study explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including compounds similar to 6-phenyl-2-((3-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one. These compounds were highlighted for their potential in optoelectronic applications due to their promising NLO characteristics. The research utilized density functional theory (DFT) to analyze structural parameters, molecular electronic potentials, and NLO properties, demonstrating that these molecules exhibit considerable NLO activity and are recommended for high-tech applications in the nonlinear optics field (Hussain et al., 2020).

Electron Transporting Materials

Another study synthesized pyrimidine-containing compounds that showed high electron mobility and triplet energy levels, making them suitable for use in organic light-emitting devices (OLEDs). These materials displayed favorable electronic affinity and high electron mobility, contributing to the performance of blue phosphorescent OLEDs with low turn-on voltages and high efficiency (Yin et al., 2016).

Antimicrobial and Biological Activity

Research on substituted tricyclic compounds, including pyrido and thieno derivatives of pyrimidines, demonstrated significant antimicrobial activities against various bacteria and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Mittal et al., 2011).

Antioxidant Properties

A study focused on the synthesis and characterization of new pyrimidine derivatives, evaluating their antioxidant properties through various in vitro tests. The research found that some compounds exhibit strong radical scavenging activities, indicating their potential as antioxidants (Akbas et al., 2018).

Mechanism of Action

The mechanism of action of this compound is related to its neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for research on this compound could involve further investigation of its neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)11-25-17-22-15(10-16(24)23-17)13-6-2-1-3-7-13/h1-10H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBHMTIVJHKXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.